(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound with a complex structure that includes a methyl ester, an allyl ether, and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-hydroxy-2-((tert-butoxycarbonyl)amino)propanoic acid and but-3-en-1-ol.
Esterification: The carboxylic acid group of (S)-3-hydroxy-2-((tert-butoxycarbonyl)amino)propanoic acid is esterified using methanol and a suitable catalyst like sulfuric acid to form the methyl ester.
Ether Formation: The hydroxyl group is then converted to an allyl ether using but-3-en-1-ol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Deprotection: Trifluoroacetic acid (TFA) for Boc removal.
Major Products
Epoxidation: Formation of an epoxide from the allyl ether.
Reduction: Formation of (S)-3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanol.
Deprotection: Formation of (S)-Methyl 3-(but-3-en-1-yloxy)-2-amino propanoate.
Scientific Research Applications
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would depend on the specific biological activity of the compound or its derivatives.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-hydroxy-2-((tert-butoxycarbonyl)amino)propanoate: Lacks the allyl ether group.
(S)-Methyl 3-(but-3-en-1-yloxy)-2-amino propanoate: Lacks the Boc protecting group.
Uniqueness
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of both the Boc-protected amine and the allyl ether group, which allows for selective reactions and modifications. This makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1346773-50-9 |
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Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl (2S)-3-but-3-enoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-7-8-18-9-10(11(15)17-5)14-12(16)19-13(2,3)4/h6,10H,1,7-9H2,2-5H3,(H,14,16)/t10-/m0/s1 |
InChI Key |
MMSYLNCZRMQBEL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCCC=C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCC=C)C(=O)OC |
Origin of Product |
United States |
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